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molecular formula C13H18O4 B8670798 Ethyl 4-(2-hydroxybutoxy)benzoate CAS No. 56220-20-3

Ethyl 4-(2-hydroxybutoxy)benzoate

Cat. No. B8670798
M. Wt: 238.28 g/mol
InChI Key: DTRIBEPATDWLHV-UHFFFAOYSA-N
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Patent
US04016186

Procedure details

In pyridine (10ml) 1.2 g (5 mmol) of 1-(p-ethoxycarbonyl-phenoxy)-butan- 2-ol was dissolved and to this solution was gradually added 0.6 g (5 mmol) of pivaloyl chloride cooling in an ice bath. The mixture was stirred at room temperature for 3 hours after the addition was completed. During the course of the reaction pyridine hydrochloride precipitated. The reaction mixture was then poured in ice water and extracted with ethyl acetate. The extract was washed with water, dried, and concentrated to afford 1.6g of 1-(p-ethoxycarbonyl-phenoxy)-butan-2-ol pivalate (compound No. 1) in a yield of 89% as a light yellow viscous oily substance.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7](Cl)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9].Cl.N1C=CC=CC=1.[CH2:21]([O:23][C:24]([C:26]1[CH:37]=[CH:36][C:29]([O:30][CH2:31][CH:32]([OH:35])[CH2:33][CH3:34])=[CH:28][CH:27]=1)=[O:25])[CH3:22]>>[C:7]([O:35][CH:32]([CH2:33][CH3:34])[CH2:31][O:30][C:29]1[CH:36]=[CH:37][C:26]([C:24]([O:23][CH2:21][CH3:22])=[O:25])=[CH:27][CH:28]=1)(=[O:12])[C:8]([CH3:11])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(OCC(CC)O)C=C1
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured in ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC(COC1=CC=C(C=C1)C(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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